α-Capecitabine-d11 is a deuterated analog of capecitabine, a chemotherapeutic agent primarily used in the treatment of various cancers, including colorectal cancer and breast cancer. This compound serves as an internal standard for quantifying capecitabine in biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuteration allows for improved accuracy in analytical measurements due to the distinct mass differences between the deuterated and non-deuterated forms, facilitating precise quantification in pharmacokinetic studies and therapeutic monitoring .
The synthesis of α-Capecitabine-d11 involves several key steps that mirror the synthesis of its parent compound, capecitabine. The process typically includes:
The detailed methodology can vary based on specific laboratory protocols but generally follows established synthetic routes for nucleoside analogs .
The molecular formula for α-Capecitabine-d11 is , with a molecular weight of approximately 370.42 g/mol. The structure features:
The presence of deuterium alters the physical properties slightly compared to non-deuterated capecitabine, which can be advantageous in analytical applications .
α-Capecitabine-d11 undergoes several chemical transformations similar to those of capecitabine:
These reactions are crucial for understanding both the pharmacodynamics and pharmacokinetics of α-Capecitabine-d11 as it relates to its therapeutic effects .
The mechanism of action for α-Capecitabine-d11 mirrors that of capecitabine:
This selective activation process enhances its efficacy while minimizing systemic toxicity .
α-Capecitabine-d11 possesses several notable physical and chemical properties:
These properties contribute to its utility as an analytical standard in various research settings .
α-Capecitabine-d11 has significant applications in scientific research:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2